Fluorosulfonyldifluoroacetic acid silver(I) salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorosulfonyldifluoroacetic acid silver(I) salt: is a chemical compound with the molecular formula C2AgF3O4S . It is known for its unique properties, including high stability and reactivity, making it valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through the reaction of fluorosulfonyldifluoroacetic acid with silver nitrate in an aqueous solution.
The reaction typically requires heating to a specific temperature to ensure complete conversion.
Industrial Production Methods:
Industrial production involves large-scale reactions under controlled conditions to ensure purity and yield.
The process may include purification steps such as recrystallization to obtain the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions with various oxidizing agents.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: Substitution reactions are typical, where the silver ion can be replaced by other metal ions.
Common Reagents and Conditions:
Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reducing agents such as sodium borohydride.
Substitution reactions often require the presence of a more reactive metal ion.
Major Products Formed:
Oxidation can produce fluorosulfonyldifluoroacetic acid derivatives.
Reduction may yield silver metal or other reduced forms of the compound.
Substitution reactions can result in the formation of metal fluorosulfonyldifluoroacetates.
Chemistry:
Employed in the study of fluorine-containing compounds and their reactivity.
Biology:
Investigated for potential antimicrobial properties.
Studied for its effects on biological systems and cellular processes.
Medicine:
Explored for use in drug delivery systems due to its stability and reactivity.
Industry:
Utilized in the production of fluorinated materials and coatings.
Employed in the manufacturing of advanced materials with specific properties.
Wirkmechanismus
The compound exerts its effects through its fluorosulfonyl group , which is highly reactive and can interact with various biological and chemical targets. The silver ion plays a crucial role in its reactivity, forming stable complexes with other molecules.
Molecular Targets and Pathways:
Interacts with enzymes and proteins, altering their activity.
Forms complexes with nucleic acids, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Fluorosulfonyldifluoroacetic acid copper(II) salt
Fluorosulfonyldifluoroacetic acid zinc(II) salt
Fluorosulfonyldifluoroacetic acid nickel(II) salt
Uniqueness:
The silver(I) salt is unique in its high stability and reactivity compared to other metal salts.
It has a higher affinity for certain biological targets, making it more effective in specific applications.
This comprehensive overview highlights the importance and versatility of fluorosulfonyldifluoroacetic acid silver(I) salt in various fields
Eigenschaften
Molekularformel |
C2AgF3O4S |
---|---|
Molekulargewicht |
284.95 g/mol |
IUPAC-Name |
silver;2,2-difluoro-2-fluorosulfonylacetate |
InChI |
InChI=1S/C2HF3O4S.Ag/c3-2(4,1(6)7)10(5,8)9;/h(H,6,7);/q;+1/p-1 |
InChI-Schlüssel |
AOGQFVJOOFEVQP-UHFFFAOYSA-M |
Kanonische SMILES |
C(=O)(C(F)(F)S(=O)(=O)F)[O-].[Ag+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.